molecular formula C11H11ClO3S B13158832 8-ethyl-2H-chromene-3-sulfonyl chloride

8-ethyl-2H-chromene-3-sulfonyl chloride

Katalognummer: B13158832
Molekulargewicht: 258.72 g/mol
InChI-Schlüssel: FRLQSLKCZNBVBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethyl-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H11ClO3S It belongs to the class of chromene derivatives, which are known for their diverse biological and pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2H-chromene-3-sulfonyl chloride typically involves the chlorosulfonation of chromene derivatives. One common method includes the reaction of chromene with chlorosulfonic acid at low temperatures (0°C) to yield the sulfonyl chloride derivative . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Ethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 8-ethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of enzymes, thereby blocking their activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Ethyl-2H-chromene-3-sulfonyl chloride is unique due to its specific ethyl and sulfonyl chloride substituents, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it may offer advantages in terms of selectivity and potency in its applications .

Eigenschaften

Molekularformel

C11H11ClO3S

Molekulargewicht

258.72 g/mol

IUPAC-Name

8-ethyl-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C11H11ClO3S/c1-2-8-4-3-5-9-6-10(16(12,13)14)7-15-11(8)9/h3-6H,2,7H2,1H3

InChI-Schlüssel

FRLQSLKCZNBVBV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC2=C1OCC(=C2)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.